molecular formula C24H26FN3O4 B11280316 2-[3-cyclopentyl-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

2-[3-cyclopentyl-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11280316
M. Wt: 439.5 g/mol
InChI Key: KDMGSNBMMXHJCR-UHFFFAOYSA-N
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Description

2-[3-cyclopentyl-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentyl group, a fluorophenyl group, and an ethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-cyclopentyl-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized through a cyclization reaction involving a diamine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the imidazolidinone intermediate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is added through a Friedel-Crafts acylation reaction, using a fluorobenzene derivative and an acyl chloride.

    Incorporation of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where an ethoxyphenyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl and ethoxyphenyl groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halides, acids, and bases are used under various conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of the original compound, which can have different physical and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of imidazolidinone derivatives in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural similarity to certain natural products makes it a candidate for studying enzyme interactions and metabolic pathways.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the development of new drugs for treating various diseases.

Industry

In the industrial sector, the compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[3-cyclopentyl-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-cyclopentyl-1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide
  • 2-[3-cyclopentyl-1-(4-bromophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide
  • 2-[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-[3-cyclopentyl-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its reactivity and potential for interaction with biological targets, distinguishing it from similar compounds with different substituents.

Properties

Molecular Formula

C24H26FN3O4

Molecular Weight

439.5 g/mol

IUPAC Name

2-[3-cyclopentyl-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C24H26FN3O4/c1-2-32-20-13-9-17(10-14-20)26-22(29)15-21-23(30)28(19-11-7-16(25)8-12-19)24(31)27(21)18-5-3-4-6-18/h7-14,18,21H,2-6,15H2,1H3,(H,26,29)

InChI Key

KDMGSNBMMXHJCR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2C3CCCC3)C4=CC=C(C=C4)F

Origin of Product

United States

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